molecular formula C9H11ClN2O B1676734 Monuron CAS No. 150-68-5

Monuron

Cat. No. B1676734
CAS RN: 150-68-5
M. Wt: 198.65 g/mol
InChI Key: BMLIZLVNXIYGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monuron is a phenylurea herbicide used to control weeds . It’s a non-selective systemic herbicide that inhibits photosynthesis .


Synthesis Analysis

Monuron is synthesized by reacting p-chlorophenyl isocyanate with dimethylamine . The presence of an additional chlorine in diuron compared to monuron has prompted for their relative study .


Molecular Structure Analysis

Monuron has a molecular formula of C9H11ClN2O and a molecular weight of 198.65 . It is a white crystalline solid or white powder with a slight odor .


Chemical Reactions Analysis

Monuron undergoes various chemical reactions. It is oxidized by electrochemistry, separated by liquid chromatography, and detected using electrospray ionization high-resolution mass spectrometry . The main oxidation products are hydroxylated compounds obtained by substitution and addition reactions . Unstable quinone imines/methines, rarely observed by conventional methods, have been identified during the oxidative degradation of phenylurea herbicides .


Physical And Chemical Properties Analysis

Monuron is a white crystalline solid with a slight odor . It is stable toward oxygen and moisture under ordinary conditions at neutral pH . It is very slightly soluble in water and in no. 3 Diesel oil . It is moderately soluble in methanol, ethanol, and acetone . It is practically insoluble in hydrocarbon solvents .

Scientific Research Applications

Transcriptomic Alterations Induced by Monuron

Monuron has been studied for its effects on rat and human renal proximal tubule cells. In rats, oral administration led to differential gene expression, with up-regulation of cell cycle genes and genes involved in cell proliferation in the renal cortex. In vitro studies with rat and human cells showed different responses, with significant down-regulation of sterol biosynthesis, spliceosome, and cell cycle genes in rat cells, but no differential expression in human cells exposed to Monuron (Bloch et al., 2015).

Biological Effects on Cyanobacteria

Research on the effects of Monuron on the nitrogen-fixing cyanobacterium Nostoc muscorum showed that it inhibits growth and heterocyst formation, which are reversible by glucose. A spontaneous mutant resistant to Monuron was isolated, demonstrating potential pathways for developing herbicide resistance in agricultural settings (Vaishampayan, 1984).

Adsorbent Development for Herbicide Enrichment

A study on magnetic nanoporous carbon (MNC) derived from Co-based metal-organic frameworks revealed its efficiency as an adsorbent for the extraction and enrichment of phenylurea herbicides, including Monuron, from agricultural samples. This research highlights the application of nanomaterials in environmental monitoring and pollutant removal (Liu et al., 2015).

Epoxy Resin Curing Reaction

Monuron's role in curing epoxy resins was investigated, showcasing its ability to harden model compounds without decomposing. This study provides insights into the chemical interactions and potential industrial applications of Monuron in material science (Brockmann et al., 2000).

Photocatalytic Degradation

The degradation of Monuron using UV-Vis/WO3 process was extensively studied, revealing hydroxyl radicals' major role in the herbicide's decay. This research contributes to understanding the environmental fate of Monuron and developing methods for its removal from water sources (Chu & Rao, 2012).

Safety And Hazards

Monuron is moderately toxic by ingestion . It is harmful if swallowed and is suspected of causing cancer . It is very toxic to aquatic life with long-lasting effects . When heated to decomposition, it emits very toxic fumes of nitrogen oxides and chlorine .

properties

IUPAC Name

3-(4-chlorophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLIZLVNXIYGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Record name MONURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18178
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020311
Record name Monuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Monuron appears as white crystalline solid or white powder with a slight odor. Melting point 175 °C. Moderately toxic by ingestion. Used as an herbicide., White solid; [CAMEO]
Record name MONURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18178
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Monuron
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1090
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

365 to 392 °F at 760 mmHg (decomposes) (NTP, 1992)
Record name MONURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18178
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Monuron-TCA is a crystalline solid; mp 78-81 °C. Solubility (room temperature): 918 mg/l water; 400 g/kg 1,2-dichloroethane; 177 g/kg methanol; 91 g/kg xylene. It is acidic in reaction and incompatible with alkaline materials. /Monuron Trichloroacetate/, VERY SLIGHTLY SOL IN NUMBER 3 DIESEL OIL; MODERATELY SOL IN METHANOL, ETHANOL, PRACTICALLY INSOL IN HYDROCARBON SOLVENTS, SLIGHTLY SOL IN OIL & POLAR SOLVENTS, Solubility (ppm): water 230 (@ 25 °C), acetone 52,000 (@ 27 °C), benzene 2900 (@ 27 °C), Sol in benzene: 3 g/kg at 27 °C
Record name MONURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18178
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MONURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 @ 20 °C/20 °C
Record name MONURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18178
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MONURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5e-07 mmHg at 77 °F ; 0.00178 mmHg at 212 °F (NTP, 1992), 0.0000005 [mmHg], 0.067 mPa @ 25 °C
Record name MONURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18178
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Monuron
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1090
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name MONURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

SUBSTITUTED UREAS ... IN LEAVES ... CAUSE COLLAPSE OF PARENCHYMA VESSELS. ... THEY INHIBIT PHOTOSYNTHESIS ... AND ARE POWERFUL INHIBITORS OF OXIDATION OF WATER TO OXYGEN (HILL REACTION) ... SUGGESTED THAT MONURON BLOCKS PHOTOSYNTHESIS AT SITE OF ELECTRON TRANSFER BY FLAVIN MONONUCLEOTIDE ... .
Record name MONURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Monuron

Color/Form

WHITE PLATES FROM METHANOL, THIN RECTANGULAR PRISMS FROM METHANOL, Platelets

CAS RN

150-68-5
Record name MONURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18178
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-(4-Chlorophenyl)-1,1-dimethylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monuron [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MONURON
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N'-(4-chlorophenyl)-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Monuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monuron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I99GAK5X1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MONURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

338.9 to 340.7 °F (NTP, 1992), 170.5-171.5 °C
Record name MONURON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18178
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MONURON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1036
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A mixture of 12.8 g (0.1 mole) of 4-chloroaniline, 10.3 g (0.1 mole) of methyl N,N-dimethyl-carbamate, 20 ml of dimethyl-hexadecylamine and 100 ml of high boiling petroleum fractions (bp.: 160°-180° C.) is reacted as described in Example 12. When the reaction has proceeded to about 90%, as indicated by the chromatogram, the reaction is terminated. A solution of N-(4-chlorophenyl)-N',N'-dimethyl-urea (monuron) is obtained, which can be applied directly in the preparation of herbicidal compositions, such as spray liquids or impregnated granules.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monuron
Reactant of Route 2
Reactant of Route 2
Monuron
Reactant of Route 3
Reactant of Route 3
Monuron
Reactant of Route 4
Reactant of Route 4
Monuron
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Monuron
Reactant of Route 6
Reactant of Route 6
Monuron

Citations

For This Compound
8,460
Citations
PA Frank - Weeds, 1966 - cambridge.org
… % of the monuron and 39% of the neburon remained after 128 weeks. More monuron was found in water than in soil during the first 32 weeks. After 32 weeks, most of the monuron was …
Number of citations: 11 www.cambridge.org
JW Smith, TJ Sheets - Journal of Agricultural and Food Chemistry, 1967 - ACS Publications
… (5) reported a monuron complex in the leaves of bean after foliar application of 14C-monuron. The unidentified monuron complex increased with time and the parent herbicide …
Number of citations: 90 pubs.acs.org
P Schneider, MH Goodrow, SJ Gee… - Journal of Agricultural …, 1994 - ACS Publications
… detection of the arylurea herbicides monuron, diuron, and linuron … Rabbits were immunized with monuron hapten-bovine … Widely applied urea herbicides such as diuron, monuron, and …
Number of citations: 117 pubs.acs.org
CR Walker - Weeds, 1965 - cambridge.org
… Monuron at 1 to 4 ppmw (10 to 30 lb/A) or monuron-TCA at 4 to 10 ppmw (44 to 66 lb/A) … by monuron at 6 to 10 ppmw (40 to 100 lb/A) or monuron-TCA at over 88 lb/A. Monuron at 10 to …
Number of citations: 35 www.cambridge.org
E Pramauro, M Vincenti, V Augugliaro… - … science & technology, 1993 - ACS Publications
The light-induced degradation of Monuron [3-(4-chlo-rophenyl)-l, l-dimethylurea] under simulated solar irradiation has been investigated in aqueous solutions con-taining T1O2 …
Number of citations: 201 pubs.acs.org
MA Oturan, MC Edelahi, N Oturan, JJ Aaron - Applied Catalysis B …, 2010 - Elsevier
The electrochemical advanced oxidation method “electro-Fenton process” has been applied to three phenylurea herbicides, namely diuron, monuron and fenuron. The reactivity of …
Number of citations: 154 www.sciencedirect.com
LC Erickson - Weeds, 1965 - cambridge.org
… (monuron) at 10 rates ranging from 5 to 160 lb/A. Depths to which monuron leached were … with cool or dry climatic conditions inhibited leaching and prolonged the toxicity of monuron. …
Number of citations: 10 www.cambridge.org
CR Swanson, HR Swanson - Weed Science, 1968 - cambridge.org
… Cotton leaf discs actively metabolized monuron to l-(£-chlorophenyi)3-methylurea (… degraded monuron less actively than diuron and cotton degraded diuron less rapidly than monuron. …
Number of citations: 74 www.cambridge.org
CI Harris - Weeds, 1966 - cambridge.org
… content of legumes treated with monuron (6). Monuron blocked starch accu mulation in … with sucrose and monuron, accumu lated starch; this indicated that monuron was inhibiting a …
Number of citations: 124 www.cambridge.org
DG Crosby, CS Tang - Journal of agricultural and food chemistry, 1969 - ACS Publications
… Although the photodecomposition of monuron … of the present investigation was to identify the products of monuron … filtered to provide a solution containing about 200 ppm of monuron. …
Number of citations: 115 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.